1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane
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Overview
Description
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Mechanism of Action
Target of Action
It’s worth noting that compounds of the bicyclo[111]pentane class have been extensively studied and proven valuable alternatives to benzene rings . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Mode of Action
The mode of action of 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane involves the interaction of the azido radical generated from the interaction of PIDA and TMSN3 . This azido radical selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .
Biochemical Pathways
The synthesis of this compound involves a novel reaction via azidoheteroarylation of [111]propellane .
Pharmacokinetics
It’s known that bicyclo[111]pentane cores often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Result of Action
The compound is part of a class of molecules that have been shown to exhibit improved biological activities, physicochemical properties, and metabolic profiles .
Action Environment
The synthesis of this compound involves mild and metal-free conditions , suggesting that it may be sensitive to certain environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with [1.1.1]propellane. This reaction is performed in flow and requires only light, without the need for catalysts, initiators, or additives . The reaction is clean enough that, in many cases, evaporation of the reaction mixture provides products in around 90% purity that can be directly used in further transformations without any purification .
Industrial Production Methods
For industrial production, the same light-enabled scalable synthesis method can be employed. This method allows the production of bicyclo[1.1.1]pentane derivatives in milligram, gram, and even kilogram quantities . The scalability and simplicity of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane derivatives.
Oxidation Reactions: Oxidized bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological systems due to its unique structure.
Industry: Utilized in materials science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(azidomethyl)-2,2-difluorobicyclo[1.1.1]pentane
- 1-(azidomethyl)-3-methylbicyclo[1.1.1]pentane
- 1-(azidomethyl)-2,2-difluoro-3-ethylbicyclo[1.1.1]pentane
Uniqueness
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is unique due to the presence of both the azido and difluoro groups on the bicyclo[1.1.1]pentane scaffold.
Properties
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c1-5-2-6(3-5,4-11-12-10)7(5,8)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRJZGCXPLKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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